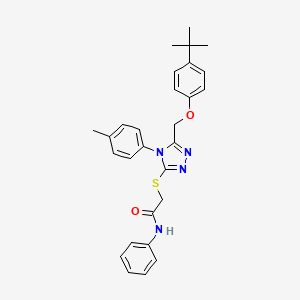

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with:

- A 4-(tert-butyl)phenoxymethyl group at position 5, introducing steric bulk and lipophilicity.

- A p-tolyl (para-methylphenyl) group at position 4, contributing moderate electron-donating effects.

Its synthesis likely follows S-alkylation strategies similar to those described for related triazoles (e.g., compounds [10–15] in ), involving α-halogenated ketones under basic conditions. Structural confirmation would rely on 1H/13C-NMR, IR spectroscopy, and elemental analysis .

Properties

CAS No. |

539808-22-5 |

|---|---|

Molecular Formula |

C28H30N4O2S |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C28H30N4O2S/c1-20-10-14-23(15-11-20)32-25(18-34-24-16-12-21(13-17-24)28(2,3)4)30-31-27(32)35-19-26(33)29-22-8-6-5-7-9-22/h5-17H,18-19H2,1-4H3,(H,29,33) |

InChI Key |

JPRHFKGOZGDTTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Substitution Reactions:

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with phenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C31H36N4O2S

- Molecular Weight : Approximately 528.70 g/mol

- Structural Features :

- Triazole ring

- Thioether linkage

- tert-butyl phenoxy group

These features make the compound a candidate for various biological activities and interactions.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds with triazole moieties are known for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

-

Anticancer Properties :

- Triazole derivatives have been studied for their anticancer activities. The structural complexity of this compound may allow it to interact with specific cancer cell pathways, potentially leading to the development of novel anticancer therapies .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Agricultural Applications

-

Fungicides :

- The triazole structure is prevalent in fungicides; thus, this compound may exhibit fungicidal properties against various plant pathogens, offering a potential application in crop protection .

-

Plant Growth Regulators :

- Investigations into the effects of similar compounds on plant growth suggest that this compound might influence growth patterns or stress responses in plants, making it a candidate for use as a plant growth regulator .

Case Studies and Research Findings

- Interaction Studies :

- In Silico Evaluations :

-

Synthesis Pathways :

- The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Detailed methodologies have been documented in literature, providing reliable pathways for its production .

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The presence of the triazole ring and other functional groups allows for multiple interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazole Derivatives

Key Observations :

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:

- Target Compound : Expected C=O (acetamide) stretch at ~1669 cm⁻¹ (similar to compound 11 in ), C=S stretch at ~1247–1255 cm⁻¹ (consistent with triazole-thiones in ) .

- Analog 539808-75-8 () : Lacks acetamide C=O but retains triazole-thione C=S, confirmed by IR absence of ~1669 cm⁻¹ .

Melting Points:

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound has a complex structure characterized by:

- Molecular Formula : C29H32N4O2S

- Key Functional Groups : Triazole ring, phenoxy group, and acetamide moiety.

The presence of these groups contributes to its biological activity, particularly in cancer treatment and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes the inhibitory concentrations (IC50) against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| HepG2 (Liver Cancer) | 6.9 ± 0.7 | |

| A498 (Kidney Cancer) | 6.8 ± 0.8 | |

| CaSki (Cervical Cancer) | 7.5 ± 0.5 | |

| SiHa (Cervical Cancer) | 7.8 ± 0.4 |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Research indicates that the compound triggers apoptosis in cancer cells via intrinsic and extrinsic pathways . This is crucial for eliminating malignant cells.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, particularly in the S and G2 phases, leading to reduced cell proliferation rates .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although specific data on IC50 values for these activities are still emerging .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study focused on the efficacy of this triazole derivative against HepG2 liver cancer cells revealed an IC50 value of , which is notably lower than that of standard chemotherapeutics like Etoposide (IC50 = ). This highlights the potential of this compound as a more effective treatment option for liver cancer .

Case Study 2: Mechanistic Insights into Apoptosis

Further investigations into the apoptotic mechanisms revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells. This was demonstrated through flow cytometry analyses showing increased sub-G1 populations in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.